An In-depth Technical Guide to 3-Bromophthalide: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 3-Bromophthalide: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromophthalide is a versatile synthetic intermediate with significant applications in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical properties, structural features, and reactivity. Detailed experimental protocols for its synthesis are presented, along with a summary of its known biological activities. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical Properties and Structure
3-Bromophthalide, also known as 3-bromo-1(3H)-isobenzofuranone, is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrO₂ | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Melting Point | 74-80 °C (crude), 78-80 °C (recrystallized) | [3] |
| Boiling Point | 138 °C / 3 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and acetone. | [1] |
| SMILES | O=C1OC(Br)c2ccccc12 | |
| InChI | InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | [5] |
Spectroscopic Data
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¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and a characteristic singlet for the proton at the 3-position.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the bromine atom, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromophthalide would prominently feature a strong absorption band characteristic of the lactone carbonyl group (C=O stretch), typically in the range of 1760-1780 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[6]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis of 3-Bromophthalide
The most common and well-documented method for the synthesis of 3-Bromophthalide is the radical bromination of phthalide (B148349) using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Bromination of Phthalide with N-Bromosuccinimide
This protocol is adapted from established literature procedures.[3][7]
Materials:
-
Phthalide
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), dry
-
Benzoyl peroxide or AIBN (α,α'-azobisisobutyronitrile) (initiator)
-
Cyclohexane (B81311) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalide (1.0 equivalent) in dry carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the flask.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC. The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) at the surface.[3][8]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromophthalide.
-
Recrystallize the crude product from cyclohexane to yield pure 3-Bromophthalide as colorless plates.[3]
Chemical Reactivity
3-Bromophthalide is a reactive molecule, primarily due to the presence of the labile bromine atom at the 3-position and the electrophilic carbonyl group of the lactone ring.
Hydrolysis
Upon treatment with water, especially under basic conditions, 3-Bromophthalide undergoes hydrolysis to form phthalaldehydic acid.[3][5] This reaction involves the opening of the lactone ring.
Nucleophilic Substitution
The bromine atom at the 3-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position, making 3-Bromophthalide a valuable precursor for the synthesis of more complex molecules.[9]
Grignard Reactions
3-Bromophthalide reacts with Grignard reagents, which act as strong nucleophiles. The reaction typically proceeds with the opening of the lactone ring followed by the addition of the Grignard reagent to the carbonyl group. This reaction is a key step in the synthesis of various pharmaceutical compounds.[10]
Applications in Drug Development
3-Bromophthalide is a key intermediate in the synthesis of several pharmaceutical agents.
-
Antidepressants: It is a crucial starting material in the synthesis of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI).
-
Antibiotics: It is used in the preparation of talampicillin, a β-lactam antibiotic.[5]
-
Other Potential Applications: Research has indicated that 3-Bromophthalide and its derivatives may possess anti-tumor, anti-inflammatory, and anti-viral properties.[1] The proposed anti-tumor activity is suggested to be through the induction of apoptosis.[1]
Visualizations
Synthetic Pathway of 3-Bromophthalide
Caption: Radical bromination of phthalide to synthesize 3-Bromophthalide.
Reactivity of 3-Bromophthalide
Caption: Key chemical reactions of 3-Bromophthalide.
Safety Precautions
3-Bromophthalide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromophthalide is a valuable and reactive building block in organic synthesis. Its well-defined chemical properties and versatile reactivity make it an important intermediate in the production of a range of fine chemicals and pharmaceuticals. This guide provides essential technical information to support the effective and safe use of 3-Bromophthalide in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Bromophthalide CAS#: 6940-49-4 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
